molecular formula C10H8FN3O B11775696 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Cat. No.: B11775696
M. Wt: 205.19 g/mol
InChI Key: DTUMKOUPAPDFAQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a high-purity chemical building block designed for research applications. This compound features a unique molecular scaffold that combines a fluorinated pyridine core with a methylpyrazole moiety, making it a valuable intermediate in medicinal chemistry and drug discovery programs. Its structure includes an aldehyde functional group which serves as a versatile handle for further synthetic transformations, such as condensation reactions to form Schiff bases or reductive amination to create novel amine derivatives . Main Applications & Research Value: This compound is primarily used in scientific research as a key precursor for the synthesis of more complex molecules. Its specific value lies in its potential to be used in the development of kinase inhibitors and other small-molecule therapeutics, given the prevalence of both nicotinaldehyde and pyrazole fragments in pharmacologically active compounds. Researchers can utilize it to construct combinatorial libraries or to explore structure-activity relationships (SAR) in lead optimization studies. Handling & Safety: This product is intended for use by qualified laboratory professionals. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. As with many aldehydes, appropriate personal protective equipment should be worn. Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

4-fluoro-2-(1-methylpyrazol-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8FN3O/c1-14-5-7(4-13-14)10-8(6-15)9(11)2-3-12-10/h2-6H,1H3

InChI Key

DTUMKOUPAPDFAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2C=O)F

Origin of Product

United States

Preparation Methods

Fluorination of Pyridine Precursors

Suzuki-Miyaura Coupling with 1-Methyl-1H-pyrazol-4-ylboronic Acid

Reaction Conditions and Optimization

The coupling between 2-chloro-4-fluoronicotinaldehyde and 1-methyl-1H-pyrazol-4-ylboronic acid follows established protocols for aryl halide-boronic acid cross-couplings:

ParameterOptimal Conditions
CatalystPalladium(II) acetate (2–5 mol%)
LigandXPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
BaseK₃PO₄ (2.5 equiv)
Solvent1,4-Dioxane/water (10:1 v/v)
Temperature100°C (reflux)
Reaction Time12–24 hours
Yield70–85%

Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. XPhos enhances catalytic activity by stabilizing the palladium center and suppressing β-hydride elimination.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1). Analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.52 (d, J = 5.2 Hz, 1H, H-6), 8.20 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 7.30 (d, J = 5.2 Hz, 1H, H-5), 3.95 (s, 3H, CH₃).

  • MS (ESI) : m/z [M+H]⁺ calcd. for C₁₁H₉FN₃O: 218.07; found: 218.1.

Alternative Synthetic Routes

Stille Coupling with Organostannanes

While less common due to toxicity concerns, Stille couplings using 2-tributylstannyl-4-fluoronicotinaldehyde and 4-iodo-1-methylpyrazole offer functional group tolerance. Typical conditions involve Pd(PPh₃)₄ (5 mol%) in THF at 80°C, yielding the product in 60–70%.

One-Pot Tandem Reactions

A patent-derived method combines formylation and coupling in a single pot:

  • Formylation : 2-Chloro-4-fluoropyridine is treated with DMF/POCl₃ at 0°C.

  • In situ coupling : Addition of 1-methyl-1H-pyrazol-4-ylboronic acid, Pd(OAc)₂, and XPhos at 100°C.
    This approach reduces purification steps but requires precise stoichiometric control.

Challenges and Mitigation Strategies

Aldehyde Oxidation Sensitivity

The aldehyde group is prone to overoxidation during workup. Solutions include:

  • Inert atmosphere handling : Conducting reactions under N₂ or Ar.

  • Stabilizing agents : Adding hydroquinone (0.1–1.0 equiv) to suppress radical oxidation.

Regioselectivity in Fluorination

Competing fluorination at positions 3 or 5 is minimized using:

  • Directed fluorination : Installing temporary directing groups (e.g., –OMe) at position 6 to steer electrophilic fluorination to position 4.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer during the Suzuki-Miyaura step, achieving 90% conversion with residence times <2 hours. Environmental metrics:

  • E-factor : 15–20 (solvent recovery reduces waste).

  • PMI (Process Mass Intensity) : 30–40, driven by solvent use in chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit notable antimicrobial properties. The incorporation of the pyrazole moiety in 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde enhances its potential as an antimicrobial agent. Various studies have demonstrated that derivatives of pyrazole can effectively inhibit bacterial growth and possess antifungal activity, making them candidates for developing new antimicrobial therapies .

Anticancer Properties

The compound has shown promise in anticancer research. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have synthesized various pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines, demonstrating that modifications to the pyrazole structure can significantly enhance anticancer activity .

Anti-inflammatory Effects

Compounds similar to 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde have been investigated for their anti-inflammatory properties. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects, potentially leading to new treatments for inflammatory diseases .

Synthesis and Derivatives

The synthesis of 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde typically involves multi-step reactions starting from readily available precursors. The following table summarizes some synthetic routes and yields reported in the literature:

Synthetic Route Yield (%) Conditions
Vilsmeier-Haack Reaction77%Dioxane/water at 100°C under nitrogen atmosphere
Reaction with (1-methyl-1H-pyrazol-4-yl)boronic acidVariesPalladium-catalyzed coupling reactions

Case Study 1: Antimicrobial Screening

A study evaluated a series of pyrazole derivatives, including 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, against various microbial strains. The results indicated that modifications to the pyrazole ring could enhance antimicrobial efficacy, with some derivatives showing activity against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for their ability to inhibit the growth of different cancer cell lines. The study found that certain substitutions on the pyrazole ring significantly increased cytotoxicity, suggesting a structure–activity relationship that could guide further drug development .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The aldehyde group can participate in covalent bonding with target molecules, further modulating its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinaldehyde Derivatives

Nicotinaldehyde (unsubstituted) and 5-bromo-nicotinaldehyde have been studied as competitive inhibitors of nicotinamidases. Key findings include:

  • Nicotinaldehyde : Exhibits a Ki of 0.18 µM against nicotinamidase (NAM) in Borrelia burgdorferi, demonstrating strong binding affinity .
  • 5-Bromo-nicotinaldehyde : Higher Ki (0.72 µM ) against NAM, attributed to steric hindrance from the bromine substituent .

The target compound’s fluorine atom and pyrazole group may enhance binding specificity compared to these simpler analogs.

Pyrazole-Containing Nicotinonitriles

A structurally related compound, 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (Compound 8 in ), shares the pyrazole-nicotinonitrile core but differs in substituents:

  • Functional Group : Nitrile vs. aldehyde (the target compound’s aldehyde may enable covalent bonding with biological nucleophiles).
  • Substituents : Additional naphthyl and hydroxyl groups in Compound 8, which may influence solubility and cytotoxicity .
Parameter Target Compound Compound 8 Nicotinaldehyde
Molecular Weight 205.19 g/mol 512.53 g/mol 121.13 g/mol
Key Functional Groups Aldehyde, pyrazole, fluorine Nitrile, pyrazole, naphthyl Aldehyde
Reported Bioactivity Not available Cytotoxic effects Nicotinamidase inhibition

Pharmacological and Biochemical Implications

  • Enzyme Inhibition : The aldehyde group may act as an electrophilic "warhead" for covalent inhibition, similar to nicotinaldehyde derivatives .
  • Cytotoxicity : Pyrazole-containing analogs (e.g., Compound 8) exhibit cytotoxic effects, implying that the target compound’s pyrazole and fluorine substituents could enhance anti-proliferative activity .

Biological Activity

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8FN3OC_{10}H_{8}FN_{3}O and a molecular weight of 205.19 g/mol. Its structure includes a nicotinaldehyde core with a fluorine atom and a pyrazolyl group, which contribute to its biological properties.

The mechanism of action for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves interactions with specific biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorine atom and the pyrazolyl group may enhance binding affinity and specificity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of nicotinaldehyde compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde may also possess similar activities.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives targeting specific pathways in cancer cells have demonstrated IC50 values in the low micromolar range, indicating effective inhibition.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit key enzymes involved in metabolic pathways or disease processes. For instance, related pyrazole derivatives have been documented to inhibit enzymes like alkaline phosphatase and others linked to cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study on related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 32–128 µg/mL.
  • Cytotoxicity Assays : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) showed that some derivatives had IC50 values around 10 µM, indicating strong cytotoxic effects.
  • Enzyme Inhibition Studies : A recent investigation revealed that certain derivatives could inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerIC50 ~ 10 µM in HeLa cells
Enzyme InhibitionInhibits DHFR

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with fluorinated diketones or aldehydes under acidic conditions (e.g., acetic acid reflux) .

  • Step 2 : Coupling the pyrazole moiety with a nicotinaldehyde derivative using cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (80–100°C), and stoichiometry of reagents to improve yields (typically 60–80%) .

    • Key Data Table :
Reaction StepReagents/ConditionsYield (%)Reference
Pyrazole formationAcetic acid, reflux, 8 h70–75
Aldehyde couplingPd(PPh₃)₄, K₂CO₃, DMF, 90°C65–80

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Fluorine coupling in 19^{19}F NMR confirms fluorination .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 260.0825 for C₁₁H₉FN₃O) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between pyrazole and nicotinaldehyde moieties (e.g., α = 79.9°, β = 78.8° from triclinic crystal systems) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases or phosphatases (e.g., PF-06465469-related targets) using fluorescence-based activity assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (DFT calculations at B3LYP/6-311G** level) .
  • Crystallographic Refinement : Use single-crystal X-ray data (e.g., space group P1, a = 8.5088 Å, b = 9.8797 Å) to resolve ambiguities in stereochemistry .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track signal assignments in complex spectra .

Q. What mechanistic insights exist for the formation of the pyrazole-nicotinaldehyde scaffold?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Isotope Effects : Use deuterated solvents (e.g., D₂O) to probe proton transfer mechanisms during pyrazole ring closure .
  • Computational Modeling : Simulate reaction pathways using Gaussian09 to identify transition states (e.g., ΔG‡ for cyclization ~25 kcal/mol) .

Q. How can molecular docking predict biological targets for this compound?

  • Methodology :

  • Target Selection : Prioritize kinases or phosphatases with conserved ATP-binding pockets (e.g., PF-06465469 phosphatase) .
  • Docking Software : Use AutoDock Vina with PyRx for flexible ligand-receptor binding simulations (grid size: 60 × 60 × 60 Å) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values to refine predictions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity?

  • Methodology :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HepG2 vs. A549) to identify cell-type-specific effects .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .

Structure-Activity Relationship (SAR) Exploration

Q. Which structural modifications enhance target selectivity?

  • Methodology :

  • Fluorine Substitution : Compare 4-fluoro vs. 2-fluoro analogs to assess electronic effects on kinase binding .
  • Pyrazole Methylation : Synthesize 1-ethyl or 1-propyl derivatives to evaluate steric hindrance in the active site .
  • Aldehyde Functionalization : Replace the aldehyde with carboxamide or nitrile groups to modulate hydrogen bonding .

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